Ibutilide fumarate

Catalog No.
S530325
CAS No.
122647-32-9
M.F
C44H76N4O10S2
M. Wt
885.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibutilide fumarate

CAS Number

122647-32-9

Product Name

Ibutilide fumarate

IUPAC Name

(E)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

Molecular Formula

C44H76N4O10S2

Molecular Weight

885.2 g/mol

InChI

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

ALOBUEHUHMBRLE-UHFFFAOYSA-N

SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Solubility

100 mg/mL
In water, 8.032 mg/L at 25 °C (est)
4.73e-03 g/L

Synonyms

Corvert, ibutilide, ibutilide fumarate, ibutilide, (+)-isomer, ibutilide, (+-)-isomer, ibutilide, (-)-isomer, ibutilide, fumarate salt (2:1), (+)-isomer, ibutilide, fumarate salt (2:1), (+-)-isomer, N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide, U-70226E, U-82208E, U-82209E, U82208E, U82209E

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Ibutilide fumarate is 384.2447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 100 mg/mlin water, 8.032 mg/l at 25 °c (est)4.73e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of organic amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Probing Potassium Channels

Ibutilide fumarate acts by inhibiting a specific type of potassium channel in heart cells known as the rapid delayed rectifier potassium channel (Ikr) []. This channel plays a crucial role in regulating the duration of the action potential, the electrical signal that governs heart muscle contraction. By blocking Ikr, ibutilide prolongs the action potential duration, which can be measured on an electrocardiogram (ECG) [].

Researchers use ibutilide to investigate Ikr channel function in various contexts. For instance, studies may examine how different genetic variations or drug interactions affect Ikr channel activity using ibutilide's ability to prolong the action potential []. This information helps us understand the mechanisms behind abnormal heart rhythms.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Exact Mass

384.2447

Vapor Density

2.46X10-12 mm Hg at 25 °C (est)

LogP

4.6
log Kow = 4.31 (est)
4.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

122647-32-9 (Fumarate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the rapid conversion of atrial fibrillation or atrial flutter of recent onset to sinus rhythm.
FDA Label

Therapeutic Uses

Anti-Arrhythmia Agents
Ibutilide fumarate injection is indicated for the rapid conversion of atrial fibrillation or atrial flutter of recent onset to sinus rhythm. Patients with atrial arrhythmias of longer duration are less likely to respond to ibutilide fumarate injection. The effectiveness of ibutilide has not been determined in patients with arrhythmias of more than 90 days in duration. /Included in US product label/
Ibutilide is administered as a rapid infusion (1 mg over 10 minutes) for the immediate conversion of atrial fibrillation or flutter to sinus rhythm. The drug's efficacy rate is higher in patients with atrial flutter (50-70%) than in those with atrial fibrillation (30-50%). In atrial fibrillation, the conversion rate is lower in those in whom the arrhythmia has been present for weeks or months compared with those in whom it has been present for days.

Pharmacology

Ibutilide Fumarate is the fumarate salt form of ibutilide, a class III antiarrhythmic agent. Ibutilide exerts its effect by activating a slow, inward, predominately sodium current rather than by blocking outward potassium currents. This results in prolongation of atrial and ventricular action potential duration and refractory periods. Ibutilide slightly decreases the sinus rate and atrioventricular (AV) conduction and produces a dose-related prolongation of the QT interval. (NCI05)

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01B - Antiarrhythmics, class i and iii
C01BD - Antiarrhythmics, class iii
C01BD05 - Ibutilide

Mechanism of Action

Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within potassium channel pores. In other words, Ibutilide binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels and L-type (dihydropyridine sensitive) calcium channels
Ibutilide is a 'pure' class III antiarrhythmic drug, used intravenously against atrial flutter and fibrillation. At a cellular level it exerts two main actions: induction of a persistent Na+ current sensitive to dihydropyridine Ca2+ channel blockers and potent inhibition of the cardiac rapid delayed rectifier K+ current, by binding within the channel pore cavity upon channel gating. Ibutilide has been shown to terminate atrial flutter and fibrillation in animal studies, with some risk of ventricular pro-arrhythmia. Experimental models of hypertrophy/heart failure show altered sensitivity to ibutilide, with increased dispersion of repolarization and incidence of pro-arrhythmia. Patient trials show that ibutilide is effective at terminating atrial arrhythmias when given alone, and that it can increase effectiveness and reduce energy requirements of electrical cardioversion. The risk to patients of polymorphic ventricular tachycardia necessitates careful patient selection and monitoring during and after treatment.
Ibutilide injection prolongs action potential duration in isolated adult cardiac myocytes and increases both atrial and ventricular refractoriness in vivo, i.e., class III electrophysiologic effects. Voltage clamp studies indicate that ibutilide fumarate injection, at nanomolar concentrations, delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents, which is the mechanism by which most other class III antiarrhythmics act. These effects lead to prolongation of atrial and ventricular action potential duration and refractoriness, the predominant electrophysiologic properties of ibutilide fumarate injection in humans that are thought to be the basis for its antiarrhythmic effect.
Ibutilide fumarate is a new class III intravenous antiarrhythmic agent indicated for the acute termination of atrial fibrillation and flutter. Ibutilide prolongs repolarization in the atria and ventricle by enhancing the inward depolarizing, slow sodium current, a unique mechanism of action for a class III agent. Atrial refractoriness is prolonged with no evidence of reverse use dependence. Ibutilide may also block the delayed rectifier current, but this does not appear to be clinically relevant. In vitro and at high doses, ibutilide may shorten action potential duration, although this effect has not been noted clinically. Ibutilide can cause torsades de pointes in a rabbit model of proarrhythmia dependent on the formation of early afterdepolarizations. However, it causes less proarrhythmia than sotalol, dofetilide, or sematilide in this model. The pharmacokinetics of ibutilide are linear, its extravascular distribution is rapid and extensive, while its systemic clearance is high (elimination half-life 3-6 hours). Eight metabolites are formed by the liver, only one of which is slightly active. QT prolongation is dose dependent, is maximal at the end of the infusion, and returns to baseline within 2-4 hours following infusion. The pharmacokinetic and electrophysiologic characteristics of ibutilide are complementary in that any risk of proarrhythmia is made manageable by a short half-life. Almost all reported cases of drug-induced torsades de pointes ventricular tachycardia associated with ibutilide have occurred within 40 minutes of starting the infusion. Nevertheless, clinicians using ibutilide can further reduce the chance of torsades de pointes by being very familiar with the criteria for patient selection, and by being prepared to treat it should it occur. When used with full knowledge of its potential risks, ibutilide is a very effective intravenous agent for the acute termination of atrial fibrillation and flutter and is likely to become a significant treatment option for these arrhythmias.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Potassium channels
KCNH2 [HSA:3757] [KO:K04905]

Pictograms

Irritant

Irritant

Other CAS

122647-31-8
130350-52-6
122647-32-9

Associated Chemicals

Ibutilide fumarate; 122647-31-8

Wikipedia

Ibutilide fumarate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Nair M, George LK, Koshy SK. Safety and efficacy of ibutilide in cardioversion of atrial flutter and fibrillation. J Am Board Fam Med. 2011 Jan-Feb;24(1):86-92. doi: 10.3122/jabfm.2011.01.080096. Review. PubMed PMID: 21209348.
2: Doggrell SA, Hancox JC. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation. Expert Opin Investig Drugs. 2005 May;14(5):655-69. Review. PubMed PMID: 15926871.
3: Rogers KC, Wolfe DA. Ibutilide: a class III rapidly acting antidysrhythmic for atrial fibrillation or atrial flutter. J Emerg Med. 2001 Jan;20(1):67-71. Review. PubMed PMID: 11165840.
4: Kaufman LJ, Kofalvi AE, Hong RA, Moreno-Cabral CE, Low LL. Cardioversion of atrial fibrillation with ibutilide in an orthotopic heart transplant patient. J Heart Lung Transplant. 1999 Oct;18(10):1018-20. Review. PubMed PMID: 10561113.
5: Granberry MC. Ibutilide: a new class III antiarrhythmic agent. Am J Health Syst Pharm. 1998 Feb 1;55(3):255-60. Review. PubMed PMID: 9492255.
6: Murray KT. Ibutilide. Circulation. 1998 Feb 10;97(5):493-7. Review. PubMed PMID: 9490245.
7: Foster RH, Wilde MI, Markham A. Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs. 1997 Aug;54(2):312-30. Review. PubMed PMID: 9257085.
8: Pill MW. Ibutilide: a new antiarrhythmic agent for the critical care environment. Crit Care Nurse. 1997 Jun;17(3):19-22. Review. PubMed PMID: 9313408.
9: Kowey PR, VanderLugt JT, Luderer JR. Safety and risk/benefit analysis of ibutilide for acute conversion of atrial fibrillation/flutter. Am J Cardiol. 1996 Oct 17;78(8A):46-52. Review. PubMed PMID: 8903276.
10: Naccarelli GV, Lee KS, Gibson JK, VanderLugt J. Electrophysiology and pharmacology of ibutilide. Am J Cardiol. 1996 Oct 17;78(8A):12-6. Review. PubMed PMID: 8903270.
11: Gowda RM, Khan IA, Punukollu G, Vasavada BC, Sacchi TJ, Wilbur SL. Female preponderance in ibutilide-induced torsade de pointes. Int J Cardiol. 2004 Jun;95(2-3):219-22. Review. PubMed PMID: 15193823.
12: Howard PA. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter. Ann Pharmacother. 1999 Jan;33(1):38-47. Review. PubMed PMID: 9972384.
13: Obel OA, Camm AJ. The use of drugs for cardioversion of recent onset atrial fibrillation and flutter. Focus on ibutilide. Drugs Aging. 1998 Jun;12(6):461-76. Review. PubMed PMID: 9638394.
14: Strimike CL, Wojcik JM. Stopping atrial fibrillation with ibutilide. Am J Nurs. 1998 Jan;98(1):32-4. Review. PubMed PMID: 9455330.
15: Cropp JS, Antal EG, Talbert RL. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. 1997 Jan-Feb;17(1):1-9. Review. PubMed PMID: 9017761.
16: Ellenbogen KA, Clemo HF, Stambler BS, Wood MA, VanderLugt JT. Efficacy of ibutilide for termination of atrial fibrillation and flutter. Am J Cardiol. 1996 Oct 17;78(8A):42-5. Review. PubMed PMID: 8903275.2: Doggrell SA, Hancox JC. Ibutilide--recent molecular insights and accumulating evidence for use in atrial flutter and fibrillation. Expert Opin Investig Drugs. 2005 May;14(5):655-69. Review. PubMed PMID: 15926871.
3: Rogers KC, Wolfe DA. Ibutilide: a class III rapidly acting antidysrhythmic for atrial fibrillation or atrial flutter. J Emerg Med. 2001 Jan;20(1):67-71. Review. PubMed PMID: 11165840.
4: Kaufman LJ, Kofalvi AE, Hong RA, Moreno-Cabral CE, Low LL. Cardioversion of atrial fibrillation with ibutilide in an orthotopic heart transplant patient. J Heart Lung Transplant. 1999 Oct;18(10):1018-20. Review. PubMed PMID: 10561113.
5: Granberry MC. Ibutilide: a new class III antiarrhythmic agent. Am J Health Syst Pharm. 1998 Feb 1;55(3):255-60. Review. PubMed PMID: 9492255.
6: Murray KT. Ibutilide. Circulation. 1998 Feb 10;97(5):493-7. Review. PubMed PMID: 9490245.
7: Foster RH, Wilde MI, Markham A. Ibutilide. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation. Drugs. 1997 Aug;54(2):312-30. Review. PubMed PMID: 9257085.
8: Pill MW. Ibutilide: a new antiarrhythmic agent for the critical care environment. Crit Care Nurse. 1997 Jun;17(3):19-22. Review. PubMed PMID: 9313408.
9: Kowey PR, VanderLugt JT, Luderer JR. Safety and risk/benefit analysis of ibutilide for acute conversion of atrial fibrillation/flutter. Am J Cardiol. 1996 Oct 17;78(8A):46-52. Review. PubMed PMID: 8903276.
10: Naccarelli GV, Lee KS, Gibson JK, VanderLugt J. Electrophysiology and pharmacology of ibutilide. Am J Cardiol. 1996 Oct 17;78(8A):12-6. Review. PubMed PMID: 8903270.
11: Gowda RM, Khan IA, Punukollu G, Vasavada BC, Sacchi TJ, Wilbur SL. Female preponderance in ibutilide-induced torsade de pointes. Int J Cardiol. 2004 Jun;95(2-3):219-22. Review. PubMed PMID: 15193823.
12: Howard PA. Ibutilide: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter. Ann Pharmacother. 1999 Jan;33(1):38-47. Review. PubMed PMID: 9972384.
13: Obel OA, Camm AJ. The use of drugs for cardioversion of recent onset atrial fibrillation and flutter. Focus on ibutilide. Drugs Aging. 1998 Jun;12(6):461-76. Review. PubMed PMID: 9638394.
14: Strimike CL, Wojcik JM. Stopping atrial fibrillation with ibutilide. Am J Nurs. 1998 Jan;98(1):32-4. Review. PubMed PMID: 9455330.
15: Cropp JS, Antal EG, Talbert RL. Ibutilide: a new class III antiarrhythmic agent. Pharmacotherapy. 1997 Jan-Feb;17(1):1-9. Review. PubMed PMID: 9017761.
16: Ellenbogen KA, Clemo HF, Stambler BS, Wood MA, VanderLugt JT. Efficacy of ibutilide for termination of atrial fibrillation and flutter. Am J Cardiol. 1996 Oct 17;78(8A):42-5. Review. PubMed PMID: 8903275.

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